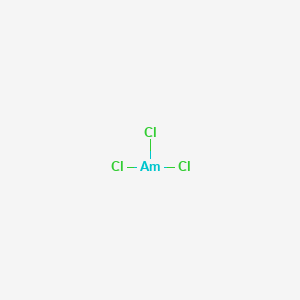
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester, also known as ethyl 3,4-dichlorodithio-carbanilate, is a chemical compound that has been widely studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has been used in many studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is highly toxic and can be dangerous if not handled properly. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate. One area of research could be the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with different properties. Another area of research could be the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the study of its mechanism of action and its interaction with enzymes could provide valuable insights into the functioning of the nervous system and the development of new drugs.
Métodos De Síntesis
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate can be achieved through a multistep reaction, starting from the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3,4-dichloro-1,2-dithiole-5-thione. This intermediate is then reacted with Carbanilic acid, 3,4-dichlorodithio-, ethyl ester chloroformate in the presence of triCarbanilic acid, 3,4-dichlorodithio-, ethyl esteramine to form Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dichlorodithio-carbanilate has been widely studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, such as heterocyclic compounds and azo dyes. It has also been used as a reagent in the synthesis of other chemical compounds, such as Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 2,3-dichlorobenzoate.
Propiedades
Número CAS |
13037-37-1 |
|---|---|
Nombre del producto |
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester |
Fórmula molecular |
C9H9Cl2NS2 |
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
SMILES isomérico |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
13037-37-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)





![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)


